4-(Z-Amino)-1-butanol

Catalog No.
S675509
CAS No.
17996-13-3
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Z-Amino)-1-butanol

CAS Number

17996-13-3

Product Name

4-(Z-Amino)-1-butanol

IUPAC Name

benzyl N-(4-hydroxybutyl)carbamate

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15)

InChI Key

BNFLPFDVXGOHJY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCO

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCO

Synthesis and Characterization:

4-(Z-Amino)-1-butanol, also known as benzyl N-(4-hydroxybutyl)carbamate, is a small molecule with the chemical formula C₁₂H₁₇NO₃. It can be synthesized through various methods, including reductive amination and Mitsunobu reactions. Researchers have characterized its structure and properties using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Applications in Organic Chemistry:

4-(Z-Amino)-1-butanol serves as a versatile building block in organic synthesis. Its unique combination of an amino and a hydroxyl group allows it to participate in various reactions. For instance, it can undergo N-acylation and O-acylation to form diverse amides and esters, respectively []. Additionally, the Z-configuration of the double bond enables its participation in stereoselective reactions, making it a valuable tool for the synthesis of chiral compounds.

Potential Uses in Medicinal Chemistry:

Due to its structural features, 4-(Z-Amino)-1-butanol has been explored for its potential applications in medicinal chemistry. Researchers have investigated its ability to:

  • Inhibit enzymes: Studies suggest that it might inhibit specific enzymes involved in various diseases, including cancer and neurodegenerative disorders [].
  • Act as a precursor for drug development: Its functional groups can be modified to generate novel compounds with potential therapeutic properties [].

4-(Z-Amino)-1-butanol, also known as 4-amino-1-butanol or 4-hydroxybutylamine, is an alkanolamine compound with the molecular formula C₄H₉NO. It serves as a precursor to the neurotransmitter gamma-aminobutyric acid (GABA). Structurally, it is related to 1,4-butanediol, which is a known prodrug of gamma-hydroxybutyric acid (GHB). The compound is characterized by its amino and hydroxyl functional groups that contribute to its biological activity and reactivity in various chemical processes .

As with any scientific research involving new compounds, it is crucial to handle 4-(Z-Amino)-1-butanol with appropriate safety precautions. Specific hazard information might be limited, but due to the presence of the amino group, it is recommended to:

  • Handle the compound in a well-ventilated area [].
  • Wear appropriate personal protective equipment, such as gloves and safety glasses [].
, primarily through its functional groups. It can undergo:

  • Reduction: It is converted into gamma-aminobutyraldehyde via aldehyde reductase. This intermediate can further be oxidized to GABA by aldehyde dehydrogenase .
  • Condensation Reactions: It can react with carbonyl compounds to form imines or amides, which are significant in organic synthesis.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions.

The biological significance of 4-(Z-Amino)-1-butanol lies in its role as a GABA precursor. GABA is an inhibitory neurotransmitter that plays a crucial role in reducing neuronal excitability throughout the nervous system. The conversion of 4-(Z-Amino)-1-butanol to GABA implicates this compound in various physiological processes, including:

  • Anxiolytic Effects: Due to its relationship with GABA, it may exhibit anxiety-reducing properties.
  • Neuroprotective Roles: GABA's function in neuronal signaling suggests potential neuroprotective effects when 4-(Z-Amino)-1-butanol is administered.

Several methods exist for synthesizing 4-(Z-Amino)-1-butanol:

  • Reduction of Butyric Acid Derivatives: Starting from butyric acid or its derivatives, reduction can yield the desired amino alcohol.
  • Amine Substitution Reactions: Reacting 1-butene with ammonia under specific conditions can lead to the formation of 4-(Z-Amino)-1-butanol.
  • Hydrolysis of N-Alkylated Amines: Certain N-alkylated amines can be hydrolyzed to produce this compound.

4-(Z-Amino)-1-butanol finds applications across various fields:

  • Pharmaceuticals: As a GABA precursor, it may be explored for therapeutic uses in treating anxiety and other neurological disorders.
  • Chemical Synthesis: Its reactive functional groups make it useful in synthesizing more complex organic molecules.
  • Research: It serves as a valuable tool in studying neurotransmitter pathways and their effects on behavior.

Studies investigating the interactions of 4-(Z-Amino)-1-butanol with various biological systems have highlighted its potential neuroactive properties. Research indicates that it may modulate GABAergic activity, influencing both excitatory and inhibitory signaling pathways in the brain. Further investigation into its pharmacokinetics and pharmacodynamics is essential for understanding its full therapeutic potential.

Several compounds share structural similarities with 4-(Z-Amino)-1-butanol, each with unique properties:

Compound NameStructureKey Characteristics
Gamma-Aminobutyric AcidC₄H₉NO₂Directly involved in neurotransmission; inhibitory neurotransmitter.
1,4-ButanediolC₄H₁₀O₂Prodrug for gamma-hydroxybutyric acid; used industrially.
3-AminopropanolC₃H₉NSimple amine; used as a building block in organic synthesis.
Butyric AcidC₄H₈O₂Fatty acid; involved in energy metabolism and gut health.

The uniqueness of 4-(Z-Amino)-1-butanol lies in its dual functional groups (amino and hydroxyl) that facilitate its role as a GABA precursor while also allowing for diverse chemical reactivity not present in simpler analogs like butyric acid or 3-aminopropanol .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzyl (4-hydroxybutyl)carbamate

Dates

Modify: 2023-08-15

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